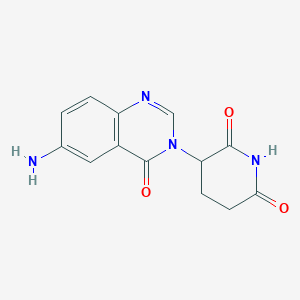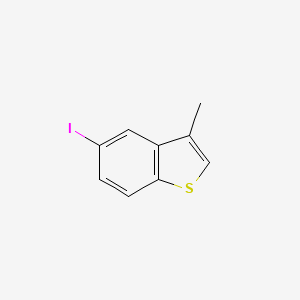
5-Iodo-3-methyl-1-benzothiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-3-methyl-1-benzothiophene: is a heterocyclic compound that contains both sulfur and iodine atoms within its structure. This compound is part of the benzothiophene family, which is known for its diverse applications in medicinal chemistry and material science. The presence of iodine and methyl groups in the benzothiophene ring can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-3-methyl-1-benzothiophene typically involves the iodination of 3-methyl-1-benzothiophene. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzothiophene ring in the presence of an oxidizing agent such as iodine monochloride (ICl) or a combination of iodine and a Lewis acid like aluminum chloride (AlCl3).
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) can optimize the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Iodo-3-methyl-1-benzothiophene can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The compound can participate in cross-coupling reactions like Suzuki-Miyaura or Sonogashira coupling, where the iodine atom is replaced by a carbon-carbon bond formation with aryl or alkyl groups.
Oxidation and Reduction: The sulfur atom in the benzothiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can target the iodine atom to form the corresponding hydrogenated product.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) in solvents like tetrahydrofuran (THF) are typical conditions.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products:
Substitution Reactions: Products include 5-amino-3-methyl-1-benzothiophene, 5-thio-3-methyl-1-benzothiophene, etc.
Coupling Reactions: Products include 5-aryl-3-methyl-1-benzothiophene, 5-alkyl-3-methyl-1-benzothiophene, etc.
Oxidation and Reduction: Products include this compound sulfoxide, this compound sulfone, and 5-hydro-3-methyl-1-benzothiophene.
Scientific Research Applications
Chemistry: 5-Iodo-3-methyl-1-benzothiophene is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology and Medicine: In medicinal chemistry, derivatives of benzothiophene, including this compound, are investigated for their potential as therapeutic agents. They exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Industry: The compound is used in the development of organic semiconductors and materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs)
Mechanism of Action
The mechanism of action of 5-Iodo-3-methyl-1-benzothiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine and sulfur atoms in the compound can form interactions with biological molecules, influencing their function.
Comparison with Similar Compounds
3-Methyl-1-benzothiophene: Lacks the iodine substituent, resulting in different reactivity and applications.
5-Bromo-3-methyl-1-benzothiophene: Similar structure but with a bromine atom instead of iodine, leading to different chemical properties and reactivity.
5-Chloro-3-methyl-1-benzothiophene:
Uniqueness: The presence of the iodine atom in 5-Iodo-3-methyl-1-benzothiophene imparts unique reactivity, particularly in cross-coupling reactions. The larger atomic size and higher electronegativity of iodine compared to bromine or chlorine can influence the compound’s behavior in chemical reactions and its interactions in biological systems.
Properties
Molecular Formula |
C9H7IS |
|---|---|
Molecular Weight |
274.12 g/mol |
IUPAC Name |
5-iodo-3-methyl-1-benzothiophene |
InChI |
InChI=1S/C9H7IS/c1-6-5-11-9-3-2-7(10)4-8(6)9/h2-5H,1H3 |
InChI Key |
YHBKCQAUNHFLPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=C1C=C(C=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-2-cyano-N-(3-methoxyphenyl)-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B13548067.png)
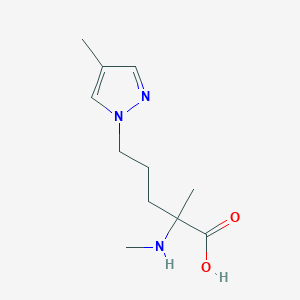
![4,4,5,5-Tetramethyl-2-[(3,3,5,5-tetramethylcyclohexylidene)methyl]-1,3,2-dioxaborolane](/img/structure/B13548069.png)
![2-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)cycloheptane-1-carboxylic acid](/img/structure/B13548083.png)
![2-Bromo-1-[4-(difluoromethyl)phenyl]ethanone](/img/structure/B13548096.png)
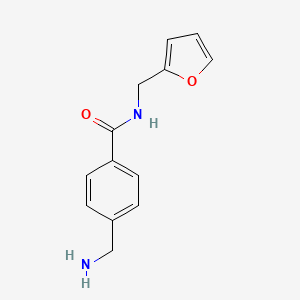
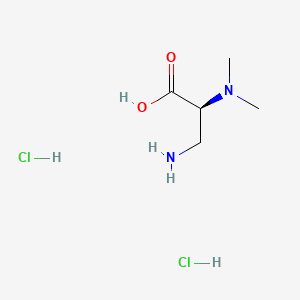
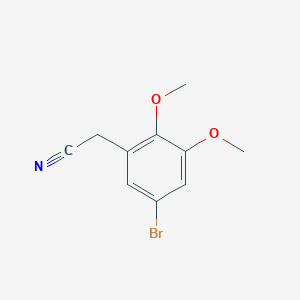
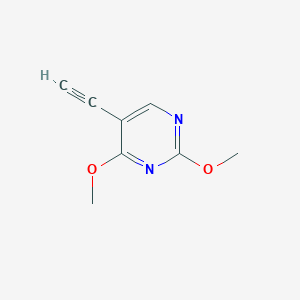
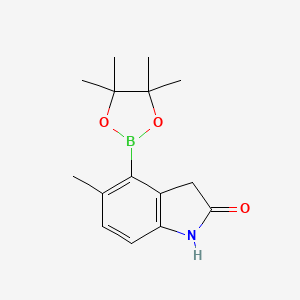
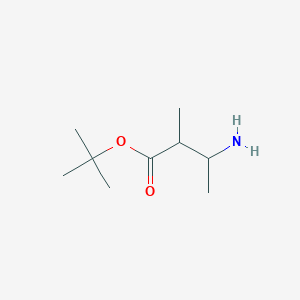
![3-bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-aminehydrochloride](/img/structure/B13548155.png)

